Mal-amido-PEG12-TFP ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

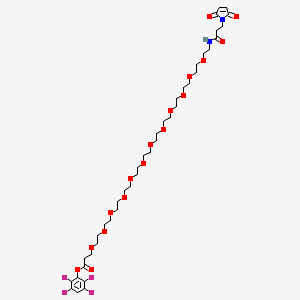

2D Structure

Eigenschaften

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60F4N2O17/c41-32-31-33(42)39(44)40(38(32)43)63-37(50)4-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-5-45-34(47)3-6-46-35(48)1-2-36(46)49/h1-2,31H,3-30H2,(H,45,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRMHYMPAXBKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60F4N2O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Principles of Heterobifunctional Linker Design in Biomolecular Conjugation

Bioconjugation often relies on crosslinkers, which are reagents with at least two reactive groups that form covalent bonds with functional groups on other molecules. thermofisher.comcyanagen.com These linkers can be categorized as either homobifunctional or heterobifunctional. thermofisher.com Homobifunctional linkers possess two identical reactive groups, which can lead to uncontrolled polymerization or self-conjugation during a one-step reaction. thermofisher.comcreative-biolabs.com

In contrast, heterobifunctional crosslinkers, such as Mal-amido-PEG12-TFP ester, feature two different reactive groups. thermofisher.comcreative-biolabs.com This design is highly advantageous as it allows for sequential, or two-step, conjugation. thermofisher.comcreative-biolabs.com A researcher can first react the more labile group of the linker with the first target molecule. thermofisher.com After removing any excess, unreacted linker, the now-modified first molecule is introduced to the second target molecule, which reacts with the second, different reactive group on the linker. thermofisher.com This controlled, step-wise process minimizes the formation of undesirable side products, ensuring a more precise and efficient conjugation with a defined orientation and stoichiometry. creative-biolabs.com

The Strategic Role of Polyethylene Glycol Peg in Enhancing Conjugate Attributes

The central part of the Mal-amido-PEG12-TFP ester is a polyethylene (B3416737) glycol (PEG) spacer. PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer widely used in biomedical applications. thermofisher.comnih.govekb.eg The incorporation of a PEG chain into a bioconjugate, a process known as PEGylation, confers several beneficial properties. ekb.egnih.gov

Key advantages of PEGylation include:

Increased Solubility : The hydrophilic nature of PEG increases the water solubility of hydrophobic or poorly soluble molecules to which it is attached. thermofisher.comekb.egaxispharm.com Each ethylene (B1197577) oxide unit can bind two to three water molecules. nih.gov

Enhanced Stability : By creating a hydrating layer around the conjugated molecule, the PEG chain can protect it from proteolytic degradation, thus increasing its stability and circulation time in the body. nih.govekb.eg

Reduced Immunogenicity : The PEG chain can mask the conjugated biomolecule from the host's immune system, reducing the likelihood of an immune response. thermofisher.comaxispharm.com

The "12" in PEG12 signifies that this is a discrete PEG (dPEG®) linker, meaning it contains exactly twelve repeating ethylene glycol units. nih.govbroadpharm.com This defined structure and single molecular weight ensures uniformity and precision in the final conjugate, avoiding the heterogeneity that can result from using polydispersed PEG mixtures. nih.govbroadpharm.combroadpharm.com

Overview of Reactive Functionalities: Maleimide and Tetrafluorophenyl Tfp Ester in Targeted Conjugation

Modular Synthesis Approaches for Heterobifunctional PEG Linkers

The synthesis of complex heterobifunctional PEG linkers like this compound typically employs a modular approach. This strategy involves the sequential construction of the molecule from distinct building blocks, allowing for flexibility and control over the final structure. The general principle is to start with a PEG chain that has different functional groups at each end, which can be selectively modified.

A common starting point is a heterobifunctional PEG derivative, such as an amine-terminated PEG with a protected carboxylic acid at the other end (H₂N-PEG₁₂-COOH). This allows for the sequential introduction of the maleimide and the activated TFP ester moieties. The synthesis is designed to avoid the formation of homobifunctional impurities, which can be challenging to separate. The use of protecting groups is crucial to ensure that the functional groups react in the desired order. For instance, a tert-butyloxycarbonyl (Boc) group can protect an amine, while a benzyl (B1604629) or t-butyl group can protect a carboxylic acid.

The modular nature of this synthesis allows for the creation of a library of linkers with varying PEG lengths or different reactive ends by simply substituting the initial PEG building block or the functionalization reagents. jenkemusa.com

Functionalization Strategies for Maleimide Moiety Integration onto PEG Chains

The introduction of the maleimide group is a critical step in the synthesis of this compound. The maleimide functionality is highly selective for thiol groups (sulfhydryl groups), typically found in cysteine residues of proteins, forming a stable thioether bond under mild conditions (pH 6.5-7.5). precisepeg.com

One common strategy to introduce the maleimide group is through the acylation of an amine-terminated PEG. For the synthesis of this compound, an amine-PEG12-carboxylic acid derivative can be reacted with a maleimide-containing anhydride, such as maleic anhydride, followed by a ring-closing step to form the maleimide. A more direct approach involves the use of pre-activated maleimide derivatives. For example, 3-maleimidopropionic acid can be activated and then reacted with the terminal amine of the H₂N-PEG₁₂-COOH.

Another method involves the Mitsunobu reaction, which can be used to introduce the maleimide group onto a hydroxyl-terminated PEG. researchgate.net However, for an "amido" linkage as specified in the compound name, the starting material would typically be an amine. The reaction between an amine-terminated PEG and a maleimide derivative containing a carboxylic acid, facilitated by a coupling agent, results in a stable amide bond connecting the maleimide moiety to the PEG chain. biochempeg.com

Methodologies for Tetrafluorophenyl Ester Activation and Terminal Attachment

The tetrafluorophenyl (TFP) ester is an activated ester used for efficient acylation of primary and secondary amines, leading to the formation of stable amide bonds. TFP esters are often preferred over their N-hydroxysuccinimide (NHS) ester counterparts due to their increased stability towards hydrolysis in aqueous media, which allows for more efficient and reproducible conjugation reactions. broadpharm.commedchemexpress.com

The activation of the terminal carboxylic acid of the PEG chain is typically the final step in the synthesis of this compound. This is to prevent premature reaction of the highly reactive TFP ester. The process involves reacting the maleimide-functionalized PEG carboxylic acid (Mal-amido-PEG12-COOH) with 2,3,5,6-tetrafluorophenol (B1216870). This reaction is usually mediated by a carbodiimide (B86325) coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. uu.nlresearchgate.net The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to prevent hydrolysis of the activated ester.

The choice of 2,3,5,6-tetrafluorophenol as the activating agent is strategic; the electron-withdrawing fluorine atoms make the TFP group a good leaving group, thus facilitating the subsequent nucleophilic attack by an amine. uu.nl

Advanced Purification Techniques for this compound

The purification of PEGylated compounds, especially heterobifunctional linkers, is a significant challenge due to the polydispersity of the PEG chain and the presence of structurally similar impurities. A multi-step purification strategy employing various chromatographic techniques is often necessary to achieve the high purity required for pharmaceutical applications.

Size Exclusion Chromatography (SEC) is frequently used as an initial purification step. SEC separates molecules based on their hydrodynamic radius, effectively removing smaller impurities such as unreacted coupling agents, 2,3,5,6-tetrafluorophenol, and salts. It can also help to separate PEG linkers of significantly different lengths.

Ion-Exchange Chromatography (IEX) can be employed to separate molecules based on their net charge. For instance, the starting material H₂N-PEG₁₂-COOH is zwitterionic at neutral pH, while the intermediate Mal-amido-PEG12-COOH has a net negative charge. The final product, this compound, is neutral. These differences in charge can be exploited to separate the desired product from its precursors.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the final purification of this compound. RP-HPLC separates molecules based on their hydrophobicity. The introduction of the maleimide and TFP ester groups increases the hydrophobicity of the PEG linker, allowing for its separation from the more hydrophilic starting materials and byproducts. Gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is typically used to achieve high-resolution separation.

Hydrophobic Interaction Chromatography (HIC) is another technique that separates molecules based on hydrophobicity. It is particularly useful for purifying PEG derivatives and can be a gentler alternative to RP-HPLC, which often uses harsh organic solvents. google.com

The purity of the final product is typically assessed by analytical RP-HPLC and characterized by mass spectrometry and NMR spectroscopy to confirm its identity and structural integrity.

Research Findings and Compound Data

Below are tables summarizing key information about this compound and the reactants involved in a plausible synthetic route.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1431295-77-0 | precisepeg.comnih.gov |

| Molecular Formula | C₄₀H₆₀F₄N₂O₁₇ | precisepeg.comnih.gov |

| Molecular Weight | 916.90 g/mol | precisepeg.comnih.gov |

| Appearance | White to off-white solid | |

| Purity | ≥95% (typically by HPLC) | precisepeg.com |

| Solubility | Soluble in DMSO, DMF | broadpharm.com |

| Storage | -20°C, desiccated | researchgate.net |

Table 2: Reactants in a Plausible Synthetic Pathway

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| H₂N-PEG₁₂-COOH | C₂₇H₅₅NO₁₄ | 625.72 | Starting heterobifunctional PEG linker |

| 3-Maleimidopropionic acid | C₇H₇NO₄ | 169.13 | Maleimide source |

| 2,3,5,6-Tetrafluorophenol | C₆H₂F₄O | 166.07 | Activating agent for the carboxylic acid |

Comprehensive Analysis of Maleimide-Thiol Michael Addition Chemistry

The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation, prized for its speed, high specificity, and ability to proceed under mild, physiological conditions. axispharm.comprecisepeg.com The reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in a stable thioether linkage. researchgate.netnih.gov

The pH of the reaction medium is a critical parameter that governs both the reactivity of the maleimide group and its stability.

Reactivity: The maleimide-thiol reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5. broadpharm.comaxispharm.comprecisepeg.comthermofisher.com In this range, the thiol group (with a typical pKa of ~8.6 for cysteine) exists in equilibrium with its more nucleophilic thiolate anion form. mdpi.commdpi.com This allows for a rapid reaction with the maleimide. The reaction rate is approximately 1,000 times faster with thiols than with amines at a neutral pH of 7.0, ensuring high specificity for cysteine residues over lysine residues. axispharm.comresearchgate.netmdpi.com

Stability and Side Reactions: Maleimide stability is compromised at pH values outside the optimal range.

Hydrolysis: At alkaline pH (typically > 8.0), the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid. thermofisher.commdpi.comnih.gov This is a competing side reaction that reduces the yield of the desired conjugate.

Reaction with Amines: As the pH increases above 7.5-8.0, primary amines (like the side chain of lysine) become deprotonated and more nucleophilic, leading to an increased rate of reaction with the maleimide group, which reduces the specificity of the conjugation. precisepeg.comthermofisher.comnih.gov

Acidic Conditions: While the maleimide group is more stable against hydrolysis at acidic pH, the conjugation reaction with thiols is significantly slower because the concentration of the reactive thiolate anion is very low. researchgate.net

For optimal results, maleimide reactions are typically performed in buffers such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5, at room temperature or 4°C. thermofisher.com

The thiol-maleimide conjugation is known for its rapid kinetics, often categorized as a "click" reaction. researchgate.netresearchgate.net The second-order rate constants are significantly higher than many other bioconjugation reactions.

Several factors influence the reaction rate:

pH: The rate increases with pH up to about 7.5-8.0, corresponding to the increased concentration of the nucleophilic thiolate anion. researchgate.net

Solvent and Catalysts: The choice of solvent and the presence of catalysts can influence the reaction mechanism and kinetics. researchgate.net While often performed in aqueous buffers, the use of organic co-solvents or base catalysts can modulate the rate. nih.gov

Below is a table summarizing typical reaction rates for maleimide conjugations.

| Reacting Species | Reaction Type | pH | Second-Order Rate Constant (k₂) |

| Maleimide + Thiol (e.g., Cysteine) | Michael Addition | 7.0 | ~10³ M⁻¹s⁻¹ |

| Maleimide + Amine (e.g., Lysine) | Michael Addition | 7.0 | ~1 M⁻¹s⁻¹ |

| p-Anisidine + DBM-Cysteine Conjugate | Amine Addition to DBM | Not Specified | 0.0367 M⁻¹s⁻¹ |

| p-Anisidine + DBM-HSA Conjugate | Amine Addition to DBM | Not Specified | 0.5226 M⁻¹s⁻¹ |

This table presents generalized or specific example data to illustrate relative reaction speeds. axispharm.comrsc.org

While highly specific under optimal conditions, several competing reactions can occur.

Hydrolysis: As previously mentioned, hydrolysis of the maleimide ring at alkaline pH is a primary side reaction that renders the linker inactive. mdpi.comnih.gov

Retro-Michael Reaction: The formed thiosuccinimide adduct is not completely stable and can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols. axispharm.comnih.govmdpi.com This can lead to the transfer of the maleimide-linked molecule to another thiol-containing species, such as serum albumin, which can be a significant issue for in vivo applications. rsc.org Hydrolysis of the succinimide (B58015) ring to the corresponding succinamic acid can stabilize the linkage and prevent this reversal. prolynxinc.com

Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, the resulting succinimide conjugate can be susceptible to an intramolecular nucleophilic attack by the N-terminal amine. bachem.comnih.gov This transcyclization leads to the formation of a stable, six-membered thiazine ring, which represents an isomeric and structurally distinct product. bachem.comnih.govnih.gov This rearrangement is more pronounced at basic pH and can be prevented by working at acidic pH (around 5) or by acetylating the N-terminal amine. bachem.com

The Michael addition of a thiol to the double bond of the maleimide ring creates a new chiral center. This means that the reaction of a single thiol enantiomer with the achiral maleimide results in the formation of a pair of diastereomers. rsc.org This formation of stereoisomers can complicate the analysis and characterization of the final bioconjugate. rsc.org

In some specific cases, such as the formation of a thiazine linker from an N-terminal cysteine, the rearrangement process has been shown to be stereoselective, yielding a single diastereomer. nih.gov

Elucidation of Tetrafluorophenyl Ester-Amine Acylation Mechanisms

The TFP ester at the other end of the this compound linker provides a highly efficient method for coupling to primary amines, such as those found on the N-terminus of proteins or on the side chain of lysine residues. thermofisher.comlumiprobe.com The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a stable amide bond and releasing 2,3,5,6-tetrafluorophenol as a byproduct. thieme-connect.com

TFP esters are often compared to the more traditional N-hydroxysuccinimide (NHS) esters, another class of amine-reactive reagents. wikipedia.orgprecisepeg.com

Reactivity: Both TFP and NHS esters react efficiently with primary amines to form stable amide bonds. lumiprobe.comwikipedia.org Some studies report that TFP esters are as reactive as NHS esters, while others find NHS esters to be slightly more reactive under certain conditions. thieme-connect.com The optimal pH for TFP ester conjugation is typically slightly higher (pH > 7.5) than for NHS esters (pH 7.2-8.5). thermofisher.comprecisepeg.comthermofisher.com

Hydrolytic Stability: The most significant advantage of TFP esters over NHS esters is their superior stability against hydrolysis, especially in aqueous solutions and at the basic pH values required for efficient amine acylation. lumiprobe.comwikipedia.orgprecisepeg.comresearchgate.netnih.gov While NHS esters have a half-life measured in minutes at pH 8, TFP esters can remain stable for several hours under similar conditions. wikipedia.orgresearchgate.net This enhanced stability reduces the rate of the competing hydrolysis side reaction, leading to higher conjugation efficiency and allowing for more flexible reaction times. researchgate.net However, the TFP group's hydrophobicity can make TFP-ester reagents less soluble in water compared to their NHS counterparts. precisepeg.comresearchgate.net

The following table provides a qualitative comparison of the key properties of TFP and NHS esters.

| Property | TFP Ester | NHS Ester |

| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |

| Bond Formed | Amide | Amide |

| Optimal Reaction pH | > 7.5 | 7.2 - 8.5 |

| Hydrolytic Stability | High; less susceptible to hydrolysis, especially at basic pH. lumiprobe.comwikipedia.orgacs.org | Moderate; susceptible to hydrolysis, which increases with pH. researchgate.netnih.gov |

| Aqueous Solubility | Generally lower due to hydrophobic TFP group. precisepeg.com | Generally higher. |

| Key Advantage | Greater stability in aqueous buffers, leading to higher coupling efficiency. researchgate.net | High reactivity and well-established protocols. |

Kinetic Studies of Primary Amine Conjugation with TFP Esters

The reaction between a TFP ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (TFP) as a byproduct.

Kinetic studies comparing TFP esters to other activated esters, such as N-hydroxysuccinimide (NHS) esters, have revealed important differences. While NHS esters are highly reactive, they are also more susceptible to hydrolysis, a competing side reaction that can reduce conjugation efficiency, especially at the alkaline pH required for the reaction. youtube.comthermofisher.cn TFP esters, conversely, exhibit greater hydrolytic stability, providing a wider window for the conjugation reaction to occur. thermofisher.cnnih.gov This increased stability can lead to higher yields of the desired amide bond formation. youtube.com

For instance, one study demonstrated that after 240 minutes at pH 7, approximately 20% of a TFP ester hydrolyzed, compared to 50% of an NHS ester under the same conditions. youtube.com This enhanced stability is a key advantage in bioconjugation procedures. While some research suggests that pentafluorophenyl (PFP) esters might be slightly more reactive than TFP esters, TFP esters still demonstrate greater reactivity than other alternatives like p-nitrophenyl (PNP) esters. thieme-connect.com

The rate of the conjugation reaction is dependent on several factors, including the concentration of the reactants. thermofisher.com Studies have shown that the acylation of benzylamine (B48309) with TFP esters is concentration-dependent, with higher yields achieved at higher amine concentrations. rsc.org

Table 1: Comparative Hydrolysis of Activated Esters

| Activated Ester | Percent Hydrolysis (at 240 min, pH 7) |

|---|---|

| TFP Ester | ~20% |

| NHS Ester | ~50% |

Data sourced from a comparative study on the hydrolytic stability of TFP and NHS esters. youtube.com

Regioselectivity and Chemoselectivity in Amine-Reactive Ester Linkage

Regioselectivity: In the context of protein modification, TFP esters primarily react with the primary amines present on the N-terminus of the polypeptide chain and the epsilon-amino group of lysine residues. creative-proteomics.com The relative reactivity of these sites can be influenced by their pKa values and their accessibility on the protein surface. Generally, the N-terminal alpha-amine has a lower pKa than the epsilon-amine of lysine, making it more nucleophilic and potentially more reactive at a lower pH. However, at the typically higher pH used for conjugation, both sites are available for reaction. The high number of lysine residues in most proteins often leads to multiple modifications. creative-proteomics.com Achieving site-specific labeling at a particular lysine residue is challenging and often requires protein engineering to modulate the reactivity of specific amine groups. nih.govacs.org

Chemoselectivity: Amine-reactive reagents like TFP esters are not perfectly selective for amines. rsc.org They can potentially react with other nucleophilic residues on a protein, such as the thiol group of cysteine, the imidazole (B134444) group of histidine, or the hydroxyl groups of serine and threonine. youtube.comrsc.org However, the reactivity with these other nucleophiles is generally much lower than with primary amines under the optimized reaction conditions. Cysteine residues, being strong nucleophiles, are a notable exception and can be modified by amine-reactive reagents if they are accessible. rsc.org The maleimide group present in this compound is specifically designed to react with thiol groups, allowing for a dual-labeling strategy where the maleimide targets cysteines and the TFP ester targets primary amines. This highlights the importance of choosing the right reactive groups to achieve the desired chemoselectivity in bioconjugation.

Strategic Applications of Mal Amido Peg12 Tfp Ester in Biomedical Research

Site-Specific Protein and Peptide Modification via Cysteine and Lysine (B10760008) Residues

Mal-amido-PEG12-TFP ester is a versatile tool for the site-specific modification of proteins and peptides, leveraging its two distinct reactive groups. The maleimide (B117702) group exhibits high specificity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. broadpharm.combroadpharm.com This reaction proceeds efficiently at a pH range of 6.5 to 7.5. axispharm.combroadpharm.com This specificity allows for precise control over the conjugation site, which is crucial for preserving the biological activity of the protein or peptide.

Concurrently, the TFP ester group is reactive towards primary amines, such as the epsilon-amine of lysine residues and the N-terminus of a polypeptide chain. axispharm.combroadpharm.com TFP esters are noted for being less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a more stable and efficient reaction with amine groups. broadpharm.comgoogle.com This dual reactivity enables a sequential or orthogonal conjugation strategy, where a biomolecule can be first linked via a cysteine residue and then a second molecule can be attached to a lysine residue, or vice versa. The hydrophilic PEG12 spacer enhances the water solubility of the resulting conjugate and can reduce non-specific interactions. broadpharm.comissuu.com

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing this compound Linkers

In the field of oncology, this compound serves as a critical non-cleavable linker in the construction of ADCs. creative-biolabs.comaxispharm.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a pivotal role in the stability and efficacy of the ADC.

Conjugation to Oligonucleotides and Nucleic Acid-Based Therapeutics

The application of this compound extends to the field of nucleic acid-based therapeutics, where it is used to conjugate oligonucleotides to other molecules of interest, such as targeting ligands, delivery vehicles, or imaging agents. The TFP ester group can react with primary amine groups that have been incorporated into the oligonucleotide structure, often at the 5' or 3' terminus, or internally via a modified nucleotide. broadpharm.comgoogle.com

This conjugation strategy is employed to enhance the therapeutic potential of oligonucleotides. For instance, attaching a targeting moiety can improve delivery to specific cells or tissues. The hydrophilic PEG12 spacer can improve the solubility and pharmacokinetic profile of the oligonucleotide conjugate. issuu.com The maleimide end of the linker remains available for subsequent reaction with a thiol-containing molecule, enabling the creation of multifunctional oligonucleotide conjugates for advanced therapeutic or diagnostic applications.

Functionalization of Nanoparticles and Biomaterials for Advanced Biomedical Systems

This compound is utilized in the surface functionalization of nanoparticles and biomaterials to create sophisticated systems for drug delivery and diagnostics. google.com The TFP ester can be used to attach the linker to amine-functionalized nanoparticles or biomaterial surfaces. broadpharm.comgoogle.com This initial conjugation step provides a surface decorated with maleimide groups.

These maleimide-functionalized surfaces can then be used to immobilize thiol-containing biomolecules, such as peptides, proteins, or antibodies, in a specific orientation. nih.gov For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence, which targets integrins overexpressed on tumor cells, can be conjugated to nanoparticles for targeted cancer therapy. nih.gov The PEG12 spacer plays a crucial role in extending the attached biomolecule away from the nanoparticle surface, enhancing its accessibility and biological activity. nih.gov This approach has been used to functionalize various materials, including gold nanorods and polymeric nanoparticles, for applications in photothermal therapy and targeted drug delivery. google.comnih.gov

Development of Bioconjugated Probes for Molecular Imaging and Diagnostics

The unique properties of this compound make it a valuable tool for the development of bioconjugated probes for molecular imaging and diagnostics. axispharm.com The linker facilitates the attachment of imaging agents, such as fluorescent dyes or radioactive isotopes, to targeting molecules like antibodies or peptides. axispharm.com

The synthesis of these probes often involves reacting the TFP ester with an amine-containing imaging agent. The resulting imaging agent-linker conjugate can then be attached to a targeting biomolecule via the maleimide group's reaction with a thiol. This strategy allows for the creation of highly specific probes for various imaging modalities. The PEG12 spacer helps to improve the solubility and reduce the non-specific binding of the probe, leading to improved image quality and diagnostic accuracy. axispharm.com

Molecular and Functional Impact of Mal Amido Peg12 Tfp Ester Linkage on Conjugate Properties

Enhancement of Bioconjugate Stability against Proteolysis and Aggregation

The conjugation of biomolecules with Mal-amido-PEG12-TFP ester can significantly enhance their stability against both proteolytic degradation and aggregation. The PEG12 spacer is a key contributor to this effect. By creating a hydrophilic shield around the protein surface, the PEG chain sterically hinders the approach of proteolytic enzymes, thereby reducing the rate of degradation. creativepegworks.com This "stealth" effect is a well-documented advantage of PEGylation, leading to a longer circulating half-life for therapeutic proteins. nih.gov

The stability of the linkage itself is also a critical factor. The maleimide (B117702) group forms a stable thioether bond with sulfhydryl groups under physiological conditions. acs.org However, it is important to note that the resulting succinimidyl thioether can be susceptible to a retro-Michael reaction, which can lead to deconjugation. prolynxinc.comacs.org To mitigate this, strategies such as hydrolysis of the succinimide (B58015) ring can be employed to form a more stable, ring-opened structure that is resistant to thiol exchange reactions. prolynxinc.comacs.org On the other end of the linker, the TFP ester reacts with primary amines to form a highly stable amide bond. TFP esters are known to be more resistant to hydrolysis in aqueous environments compared to their more common N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for the conjugation reaction to proceed efficiently. researchgate.netlumiprobe.comacs.org

| Feature | Impact of this compound Linkage | Mechanism |

| Proteolytic Resistance | Enhanced | Steric hindrance from the PEG12 chain shields cleavage sites from proteases. creativepegworks.com |

| Linkage Stability (Maleimide-Thiol) | Generally stable, but can be reversible | The thioether bond can undergo a retro-Michael reaction. prolynxinc.comacs.org Hydrolysis of the succinimide ring can enhance stability. prolynxinc.comacs.org |

| Linkage Stability (Amide Bond) | Highly Stable | The amide bond formed from the TFP ester is very stable under physiological conditions. researchgate.netlumiprobe.comacs.org |

| Aggregation Resistance | Enhanced | The hydrophilic PEG12 chain disrupts intermolecular interactions that cause aggregation. nih.gov |

Modulation of Solubility Characteristics in Aqueous Environments

A significant advantage of incorporating a PEG spacer, such as the 12-unit chain in this compound, is the profound enhancement of solubility in aqueous environments. Many biomolecules, particularly proteins and peptides with exposed hydrophobic regions, have limited solubility, which can be a major hurdle in their therapeutic application.

The length of the PEG chain plays a role in the extent of solubility enhancement, with longer chains generally leading to greater increases in solubility. acs.orgacs.org The 12-unit PEG chain in this specific linker provides a significant improvement in aqueous solubility for many applications.

| Property | Effect of PEG12 Linkage | Underlying Principle |

| Aqueous Solubility | Increased | The hydrophilic nature of the PEG12 chain increases the overall hydrophilicity of the conjugate. acs.org |

| Hydration Shell | Enhanced | Ethylene (B1197577) glycol units of the PEG chain coordinate with water molecules. |

| Aggregation | Reduced | The PEG spacer can mask hydrophobic patches on the protein surface, reducing the driving force for aggregation. acs.org |

Mitigation of Immunogenicity and Anti-Drug Antibody Formation in PEGylated Constructs

The immunogenicity of therapeutic proteins is a significant concern, as the formation of anti-drug antibodies (ADAs) can lead to reduced efficacy and adverse immune reactions. nih.govtandfonline.com PEGylation is a well-established strategy to mitigate the immunogenicity of biomolecules. tandfonline.comacs.orgtandfonline.comcngb.org

The this compound linker contributes to reduced immunogenicity primarily through the steric shielding effect of the PEG12 chain. acs.orgtandfonline.com The flexible PEG chain creates a "cloud" around the protein, masking immunogenic epitopes on its surface and hindering their recognition by immune cells. acs.org This can lead to a significant reduction in the formation of ADAs. tandfonline.comcngb.org

It is important to note, however, that while PEG itself is generally considered to be of low immunogenicity, anti-PEG antibodies can be present in a subset of the population and can also be induced by treatment with PEGylated therapeutics. nih.govtandfonline.com The presence of pre-existing or induced anti-PEG antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions. nih.gov

| Aspect | Influence of PEG12 Linkage | Rationale |

| Protein Immunogenicity | Reduced | The PEG12 chain masks immunogenic epitopes on the protein surface. acs.orgtandfonline.com |

| ADA Formation | Mitigated | Steric hindrance prevents recognition of the protein by immune cells. tandfonline.comcngb.org |

| Anti-PEG Antibodies | Potential for pre-existing or induced antibodies | While PEG is generally of low immunogenicity, anti-PEG antibodies can impact the efficacy and safety of PEGylated drugs. nih.govtandfonline.com |

Preservation and Optimization of Conjugated Biomolecule Bioactivity (e.g., Enzymatic Activity, Receptor Binding)

A critical consideration in the design of bioconjugates is the preservation of the biological activity of the conjugated molecule. The choice of linker and the site of conjugation can have a significant impact on the bioactivity of a protein, such as its enzymatic activity or its ability to bind to a receptor.

The this compound linker offers a degree of control over the conjugation process that can help to preserve bioactivity. The maleimide and TFP ester functional groups allow for site-specific or site-selective conjugation. For example, if a protein has a free cysteine residue that is distant from its active site, the maleimide group can be used to attach the linker at that specific location. Similarly, the TFP ester can be targeted to lysine (B10760008) residues that are not critical for biological function.

However, the PEG12 spacer, while beneficial for stability and solubility, can also present a challenge to bioactivity. The steric hindrance from the PEG chain can sometimes interfere with the interaction of the protein with its substrate or receptor. creativepegworks.com The length of the PEG chain is a key parameter in this regard; a 12-unit PEG chain is relatively short and may be less likely to cause significant steric hindrance compared to longer PEG chains. nih.gov Nevertheless, careful consideration of the conjugation site is crucial to minimize any potential negative impact on bioactivity. nih.govfrontiersin.org

| Factor | Impact of this compound Linkage | Considerations |

| Site-Specific Conjugation | Possible | The maleimide and TFP ester groups allow for targeting of specific amino acid residues. |

| Bioactivity Retention | Generally good, but site-dependent | The relatively short PEG12 chain may minimize steric hindrance. nih.gov Conjugation site must be chosen to avoid active sites or binding interfaces. nih.govfrontiersin.org |

| Potential for Reduced Activity | Possible | Steric hindrance from the PEG chain can interfere with substrate or receptor binding. creativepegworks.com |

Influence on Hydrodynamic Volume and Conformational Dynamics of Conjugates

The attachment of a this compound linker to a biomolecule leads to a significant increase in its hydrodynamic volume. nih.govnih.govbiorxiv.orgacs.org The hydrodynamic radius of a molecule is a measure of its effective size in solution and is a key determinant of its diffusion and clearance rates.

The PEG12 chain, being a flexible and hydrated polymer, occupies a much larger volume in solution than would be predicted from its molecular weight alone. nih.govnih.gov This increase in hydrodynamic volume is a major contributor to the extended in vivo half-life of PEGylated therapeutics, as it reduces their rate of renal clearance. nih.gov

The conjugation of the PEG linker can also influence the conformational dynamics of the protein. nih.goveui.eubyu.edubiopharminternational.comnih.govnih.gov While the PEG chain itself is highly flexible, its attachment to the protein surface can stabilize the protein's folded state and reduce its tendency to unfold. nih.govbyu.edunih.govnih.gov This can be due to the PEG chain restricting the conformational freedom of the protein and/or by creating a more favorable hydration environment around the protein. nih.govnih.gov However, the specific effects on conformation are dependent on the site of PEGylation and the nature of the protein. nih.goveui.eu

| Property | Effect of PEG12 Linkage | Consequence |

| Hydrodynamic Volume | Increased | The hydrated PEG12 chain significantly increases the effective size of the conjugate in solution. nih.govnih.govbiorxiv.orgacs.org |

| Renal Clearance | Reduced | The larger hydrodynamic volume slows the rate of filtration by the kidneys, leading to a longer in vivo half-life. nih.gov |

| Conformational Stability | Can be enhanced | The PEG chain can stabilize the folded state of the protein. nih.govbyu.edunih.govnih.gov |

| Conformational Dynamics | Altered | The flexible PEG chain can influence the dynamic motions of the protein. nih.goveui.eubiopharminternational.com |

Advanced Analytical Characterization Methods for Mal Amido Peg12 Tfp Ester Conjugates

High-Resolution Mass Spectrometry for Molecular Weight and Conjugation Site Determination (e.g., MALDI-TOF MS, ESI-MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary structural assessment of Mal-amido-PEG12-TFP ester conjugates. enovatia.com It provides precise molecular weight (MW) data, which confirms successful conjugation and allows for the determination of the average number of linkers attached to the biomolecule, a critical quality attribute (CQA). biopharmaspec.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is frequently employed for the analysis of large biomolecules and their conjugates. For PEGylated species, MALDI-TOF MS can offer sufficiently high resolution to observe the distinct oligomers of a heterogeneous conjugate. nih.gov This technique is particularly useful for obtaining the average molecular weight of the conjugate population. In some cases, in-source decay (ISD) analysis with MALDI-TOF MS can be used to gain information about the conjugation site at the intact molecular level without extensive sample preparation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is the preferred method for analyzing PEGylated proteins and antibodies. enovatia.comacs.org ESI-MS generates multiply charged ions, making it possible to analyze very large molecules on mass analyzers with a limited mass-to-charge (m/z) range. enovatia.com Deconvolution of the resulting complex ESI spectrum yields an accurate zero-charge mass spectrum, providing the precise MW of the intact conjugate. enovatia.com This allows for the clear identification of unconjugated biomolecules and species with varying numbers of attached Mal-amido-PEG12 linkers. Furthermore, LC-MS/MS methodologies, which involve fragmentation of the conjugate (e.g., after enzymatic digestion), are powerful for pinpointing the exact amino acid residues (lysine for the TFP ester and cysteine for the maleimide) where the linker has been attached. springernature.com

| Technique | Primary Application | Information Obtained | Typical Findings for Mal-amido-PEG12-TFP Conjugates |

|---|---|---|---|

| MALDI-TOF MS | Average MW determination of the conjugate population. | - Average MW

| A mass spectrum showing a distribution of peaks, each separated by the mass of the Mal-amido-PEG12 linker (~917 Da), centered around the average MW of the conjugate. broadpharm.com |

| ESI-MS | Precise MW determination of intact conjugates and subunits. | - Accurate MW of different conjugated species

| Deconvoluted spectra revealing distinct peaks for the unconjugated protein, and species with 1, 2, 3, etc., linkers attached. enovatia.com |

| LC-MS/MS | Conjugation site determination. | - Identification of specific modified amino acid residues (e.g., Lys, Cys)

| Peptide mapping data showing mass shifts on specific tryptic peptides corresponding to the covalent attachment of the linker. springernature.com |

Chromatographic Techniques for Purity, Homogeneity, and Conjugation Efficiency Assessment (e.g., HPLC, SEC, RP-HPLC)

Chromatographic methods are fundamental for assessing the purity, homogeneity, and conjugation efficiency of this compound conjugates. nih.gov They separate the components of a mixture based on different physicochemical properties, providing quantitative data on the product profile.

High-Performance Liquid Chromatography (HPLC) is a versatile platform that encompasses various separation modes. nih.gov For PEGylated proteins, HPLC is used to separate and quantify the conjugated form from the free PEG linker and the unconjugated protein. nih.gov

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. The covalent attachment of the this compound linker increases the effective size of the target biomolecule. Therefore, SEC is highly effective for monitoring the progress of the conjugation reaction and quantifying high molecular weight species (aggregates) and low molecular weight impurities. sartorius.com The conjugate will elute earlier than the unconjugated biomolecule.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. sartorius.com The PEG component of the linker increases the hydrophobicity of the protein conjugate. ntnu.no This allows RP-HPLC to resolve species with different numbers of conjugated linkers, providing a detailed profile of the conjugation products. This technique is particularly powerful for assessing the distribution of different drug-loaded species in an ADC preparation.

| Technique | Separation Principle | Primary Application | Expected Result for Conjugate |

|---|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic size | - Quantify aggregates and fragments

| Conjugate elutes earlier than the unconjugated protein due to its larger size. |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | - Assess conjugation efficiency

| Conjugate exhibits increased retention time compared to the unconjugated protein. ntnu.no Different drug-loaded species may be resolved into distinct peaks. |

| Ion Exchange Chromatography (IEX) | Net surface charge | - Resolve positional isomers

| The PEG chain can shield surface charges, leading to a change in retention time. Isomers with the linker at different sites may be separated. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of small molecules, linkers, and their conjugation products. enovatia.com While its application to large protein conjugates can be complex due to signal broadening, it provides invaluable information for confirming the chemical structure of the linker and verifying the covalent bond formation.

For this compound conjugates, 1H NMR can be used to monitor the reaction. The disappearance of the characteristic proton resonances of the maleimide (B117702) group (typically around 6.8 ppm) and the appearance of new signals corresponding to the thioether adduct confirm successful conjugation to a cysteine residue. researchgate.net Similarly, changes in the signals corresponding to the TFP ester and the appearance of amide bond signals can indicate a reaction with a lysine (B10760008) residue. NMR is crucial during the development and characterization of the drug-linker complex before its conjugation to the larger biomolecule. enovatia.com

| Functional Group | Species | Characteristic Proton Signal (ppm) | Observation Upon Conjugation |

|---|---|---|---|

| Maleimide | Free this compound | ~6.8 (alkene protons) | Signal disappears. researchgate.net |

| Thioether Adduct | Thiol-conjugated linker | New signals appear in the 2.5-4.5 ppm range | Confirms covalent bond formation with cysteine. researchgate.net |

| PEG Chain | Free linker and conjugate | Dominant signal around 3.5-3.7 ppm | Signal remains, often used as an internal reference. researchgate.net |

Electrophoretic Techniques for Conjugate Analysis (e.g., SDS-PAGE, Native PAGE, Capillary Electrophoresis)

Electrophoretic techniques separate molecules based on their size, charge, or a combination of both, and are routinely used to assess the outcome of conjugation reactions. sem.com.tr

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Conjugation with the this compound linker results in an increase in the apparent molecular weight of the protein. This is observed as a shift to a higher position on the gel compared to the unconjugated protein. sem.com.tr Due to the hydrodynamic properties of the PEG chain, PEGylated proteins often migrate slower than expected for their actual molecular weight, leading to band broadening. sem.com.tr

Capillary Electrophoresis (CE) is a high-resolution liquid phase separation technique that can be used to analyze PEGylated proteins. Methods like sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) offer high separation capacity and can differentiate conjugates with small differences in molecular size, making it a valuable tool for purity assessment and quality control of PEGylated biotherapeutics. nih.gov

| Technique | Separation Principle | Key Advantage | Typical Observation for Conjugate |

|---|---|---|---|

| SDS-PAGE | Molecular weight (denatured) | Simple, widely available, visual assessment of MW shift. | Higher apparent MW (slower migration) and potential band broadening compared to unconjugated protein. sem.com.tr |

| Native PAGE | Size, shape, and charge (native) | Provides information on changes to native protein properties. | Shift in migration pattern reflecting changes in both size and charge. |

| Capillary Electrophoresis (CE) | Charge-to-mass ratio or size (in a sieving matrix) | High resolution, quantitative, and automatable. nih.gov | Sharp peaks in the electropherogram with increased migration time for larger conjugates in SDS-CGE. nih.gov |

Orthogonal Analytical Strategies for Comprehensive Conjugate Characterization

Given the complexity of bioconjugates, no single analytical method can provide a complete picture of all critical quality attributes. fluidimaging.com Therefore, regulatory agencies emphasize the importance of using orthogonal methods—different, independent techniques intended to measure the same attribute—to build a comprehensive profile and ensure the accuracy of the characterization. gabionline.netalphalyse.com

For a this compound conjugate, an orthogonal strategy would involve combining multiple techniques to verify key attributes. For example, the average number of linkers per biomolecule (or DAR) can be determined by HRMS and independently verified by a separation-based technique like RP-HPLC or Hydrophobic Interaction Chromatography (HIC). nih.gov Similarly, the presence of aggregates should be assessed by at least two different methods, such as SEC and analytical ultracentrifugation or field-flow fractionation. alphalyse.com By using techniques that rely on different separation principles (e.g., size vs. hydrophobicity vs. charge), a more complete and reliable characterization of the conjugate's purity, identity, and heterogeneity is achieved. sartorius.comfluidimaging.com This multi-faceted approach is essential for the development and manufacturing of consistent, high-quality bioconjugates. nih.gov

Computational and Theoretical Modeling in Mal Amido Peg12 Tfp Ester Conjugation Systems

Quantum Chemical Calculations of Reaction Pathways and Energetics of Maleimide (B117702) and TFP Ester Reactions

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the precise mechanisms and energy profiles of chemical reactions. For the Mal-amido-PEG12-TFP ester linker, QC methods are applied to understand the two key conjugation reactions: the Michael addition of a thiol to the maleimide group and the acylation of a primary amine by the tetrafluorophenyl (TFP) ester.

Maleimide-Thiol Reaction: The reaction between a maleimide and a thiol is a widely used "click" reaction in bioconjugation. researchgate.netrsc.org Computational studies have provided deep insights into its mechanism, which can be influenced by factors like the nature of the thiol, the solvent, and the presence of initiators. researchgate.netrsc.orgacs.org

Reaction Pathways: QC calculations have helped illuminate three potential mechanistic pathways for the thiol-maleimide reaction:

A stepwise pathway with rate-limiting nucleophilic attack by the thiolate anion. acs.org

A stepwise pathway with rate-limiting proton transfer. acs.org

A concerted pathway where nucleophilic attack and proton transfer occur simultaneously. acs.org

Energetics and Kinetics: DFT methods are used to calculate the activation energies and reaction energies for these pathways. researchgate.net For alkyl thiols, the reaction typically proceeds through a stepwise mechanism with the initial nucleophilic attack being the rate-determining step. acs.org The choice of solvent and initiator (base or nucleophile) can significantly alter the reaction energetics and even shift the preferred mechanism. rsc.org These calculations provide a theoretical basis for optimizing reaction conditions to achieve faster kinetics and higher selectivity. researchgate.net

TFP Ester-Amine Reaction: The TFP ester is an activated ester used for coupling with primary amines to form stable amide bonds. Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit distinct reactivity and stability profiles.

Reactivity and Hydrolysis: While both TFP and NHS esters react readily with amines, they are also susceptible to a competing hydrolysis reaction, especially at basic pH. nih.gov Computational and experimental studies show that TFP esters are significantly more stable against hydrolysis under basic conditions than their NHS counterparts. nih.govbroadpharm.com This is a critical advantage for reactions requiring higher pH to ensure the deprotonation of amine nucleophiles, such as the lysine (B10760008) side chains in proteins.

Energetics of Aminolysis: QC calculations can model the energy landscape of the aminolysis reaction. This involves the formation of a tetrahedral intermediate followed by the departure of the tetrafluorophenol leaving group. The relative stability of the TFP anion as a leaving group contributes to the efficiency of the reaction. Understanding these energetics allows for a direct comparison with other activated esters and helps in selecting the optimal functional group for a given bioconjugation task.

| Reaction | Computational Method | Key Findings |

| Maleimide + Thiol | Density Functional Theory (DFT) | Elucidation of stepwise vs. concerted mechanisms; calculation of activation barriers. researchgate.netacs.org |

| Maleimide + Thiol | Kinetic Modeling | The choice of solvent and initiator directly influences the reaction kinetics and mechanism (base- vs. nucleophile-initiated). rsc.org |

| TFP Ester + Amine | N/A (Inferred from experimental kinetics) | TFP esters are more resistant to hydrolysis at basic pH compared to NHS esters, allowing for more efficient conjugation. nih.gov |

In Silico Prediction of Linker Design and its Influence on Conjugate Function

Impact of PEG Length: The PEG12 spacer is a critical component influencing the physicochemical properties of the conjugate. Computational studies, often combining MD with other modeling techniques, can predict how PEG length affects:

Solubility and Aggregation: The hydrophilic PEG chain enhances the water solubility of the conjugate, which is particularly important when attaching hydrophobic payloads. In silico models can predict the propensity of a conjugate to aggregate, a common issue with antibody-drug conjugates (ADCs). researchgate.net

Binding Affinity: The length and flexibility of the PEG spacer can influence the binding of the conjugated biomolecule to its target. An optimally designed linker provides sufficient spatial separation to prevent steric hindrance without being excessively long, which could lead to undesirable flexibility or off-target interactions. rsc.org All-atom MD simulations can be used to study how the PEG chain's length impacts the binding efficiency between a carrier and a biomolecule like DNA. rsc.org

Steric Hindrance and Accessibility: Before conjugation, in silico models of the target biomolecule (e.g., a protein) can be used to predict the accessibility of specific cysteine or lysine residues. After conjugation, modeling can predict how the attached linker and payload might mask important functional sites or epitopes on the protein's surface. mdpi.com This is vital for preserving the biological activity of proteins and the targeting ability of antibodies.

Data-Driven Approaches for Optimizing Bioconjugation Conditions

Data-driven approaches, including statistical methods like Design of Experiments (DoE) and machine learning (ML), are increasingly being used to optimize complex bioconjugation processes. mt.com These methods leverage large datasets to build predictive models that can identify optimal reaction conditions more efficiently than traditional one-factor-at-a-time experiments.

Design of Experiments (DoE): DoE is a statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. mt.com For bioconjugation reactions involving this compound, critical process parameters might include pH, temperature, reactant concentrations, molar ratios, and reaction time. DoE allows researchers to efficiently screen these parameters and their interactions to find a set of conditions that maximizes yield and purity while minimizing side reactions. mt.com

Machine Learning and AI: The rapid growth of artificial intelligence offers powerful tools for advancing bioconjugation. nih.gov

Predictive Modeling: ML algorithms can be trained on experimental data to predict the outcomes of bioconjugation reactions. For example, models have been developed to predict the drug-to-antibody ratio (DAR) in ADC synthesis, a critical quality attribute. consensus.app Such models can streamline development by reducing the number of experiments needed. mdpi.com

Reaction Optimization: ML models can identify non-obvious relationships between reaction parameters and outcomes. Researchers at the University of Michigan developed an ML model to optimize therapeutic antibodies by identifying problematic regions and suggesting modifications to improve their binding specificity and reduce aggregation. techtarget.com

In Silico Screening: Data-driven approaches can be combined with structural and molecular modeling to pre-screen potential conjugation sites on a protein. For example, a structure-dependent reactivity model was developed to quantitatively predict the reactivity of different lysine residues on a protein, facilitating the rapid optimization of conjugate yield and specificity. mdpi.com

| Approach | Application in Bioconjugation | Outcome |

| Design of Experiments (DoE) | Systematically varying and analyzing multiple process parameters (pH, temp, concentration). mt.com | Rapid identification of optimal reaction conditions for yield and purity. |

| Machine Learning (ML) | Predicting conjugation outcomes (e.g., drug-to-antibody ratio) based on input parameters. consensus.app | Reduced experimental workload and accelerated development cycles. nih.gov |

| Hybrid Computational/ML Models | Combining structural data with ML to predict reactivity of specific amino acid residues. mdpi.com | Enhanced site-specificity and streamlined optimization of conjugate properties. |

| Artificial Intelligence (AI) | Analyzing complex datasets from clinical trials and biomarkers to predict therapeutic response. mdpi.com | Potential for personalized medicine and improved design of next-generation conjugates. |

Emerging Research Directions and Future Challenges in Mal Amido Peg12 Tfp Ester Conjugation

Strategies for Enhanced Site-Specificity and Orthogonal Reactivity

Achieving homogeneous bioconjugates through precise control over the conjugation site is a primary goal in the field. While Mal-amido-PEG12-TFP ester offers dual reactivity, new strategies are being developed to move beyond random labeling of naturally occurring cysteine and lysine (B10760008) residues.

Site-Specific Conjugation: The inherent reactivity of the maleimide (B117702) group toward thiols (cysteine) and the TFP ester toward amines (lysine) forms the basis of its utility. broadpharm.combroadpharm.com However, proteins often have multiple reactive residues, leading to heterogeneous products. chemrxiv.org To overcome this, researchers are employing methods such as the site-specific incorporation of unnatural amino acids (UAAs) bearing unique functional groups that can react with the linker. nih.gov This allows for the precise placement of the conjugate on the protein scaffold. Enzymatic approaches, for instance using transglutaminase, also offer a high degree of site-selectivity for linker installation. nih.gov

Orthogonal Reactivity: Orthogonal chemistry involves reactions that occur in the same vessel without interfering with one another. axispharm.com This is crucial for building complex, multi-component conjugates. The maleimide and TFP ester moieties of the linker provide a degree of orthogonality. For more complex systems, bioorthogonal reactions like copper-free "click chemistry" are being integrated. precisepeg.compurepeg.com For example, a molecule could be functionalized with an azide, which then reacts specifically with a DBCO-modified partner, leaving the maleimide or TFP ester functionalities of other linkers untouched for subsequent reactions. axispharm.com This allows for a stepwise and controlled assembly of intricate molecular architectures.

| Strategy | Description | Target Residue/Group | Key Advantage |

|---|---|---|---|

| Natural Residue Targeting | Utilizes the inherent reactivity of the linker's functional groups (maleimide, TFP ester) with naturally occurring amino acids. | Cysteine (thiol), Lysine (amine) | Simplicity and accessibility. |

| Unnatural Amino Acid (UAA) Incorporation | Genetically encoding a UAA with a unique reactive handle into the protein sequence for precise linker attachment. nih.gov | Specifically incorporated UAA | High degree of site-specificity and homogeneity. nih.gov |

| Enzymatic Ligation | Using enzymes like transglutaminase to catalyze the formation of a covalent bond between the linker and a specific site on the protein. nih.gov | Enzyme-specific recognition sequence | Excellent site-selectivity under mild conditions. nih.gov |

| Bioorthogonal Chemistry | Employing reactions (e.g., click chemistry) that are inert to biological functionalities, allowing for specific conjugation in complex environments. axispharm.com | Azide, Alkyne, DBCO, etc. | High specificity and efficiency without cross-reactivity. purepeg.com |

Development of Cleavable or Environmentally Responsive this compound Linkers

The standard this compound is a non-cleavable linker, forming a stable covalent bond. While this stability is advantageous for many applications, there is a growing demand for linkers that can be cleaved under specific conditions, particularly for applications like drug delivery.

Research is focused on incorporating cleavable motifs within the PEG spacer of the linker. These motifs can be designed to respond to various environmental triggers. purepeg.com

Enzymatically Cleavable Linkers: These contain peptide sequences (e.g., Val-Cit) that are recognized and cleaved by specific enzymes, such as cathepsins, which are often overexpressed in tumor environments. acs.org This allows for the targeted release of a payload molecule inside cancer cells.

pH-Sensitive Linkers: Incorporating acid-labile groups (e.g., hydrazones) can trigger cleavage in the acidic environment of endosomes or lysosomes after cellular uptake. purepeg.com

Redox-Responsive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by reducing agents like glutathione (B108866), which is present at high concentrations inside cells. axispharm.com This intracellular cleavage mechanism is another strategy for targeted payload release.

The development of such "smart" linkers would significantly expand the utility of the this compound platform, enabling the creation of bioconjugates that can release their cargo in response to specific biological cues. acs.org

| Cleavage Stimulus | Example Motif | Typical Location of Cleavage | Primary Application |

|---|---|---|---|

| Enzymes | Valine-Citulline (Val-Cit) Peptide | Tumor microenvironment, lysosomes acs.org | Antibody-Drug Conjugates (ADCs) |

| Low pH | Hydrazone bond | Endosomes, lysosomes purepeg.com | Intracellular drug delivery |

| Reducing Environment | Disulfide bond | Cytosol (high glutathione concentration) axispharm.com | Intracellular payload release |

| External Trigger | Photocleavable group | Site-specific (light-exposed area) | Research tools, targeted activation |

High-Throughput Screening and Automation in Bioconjugation Using this compound

The optimization of bioconjugation reactions can be a laborious process. High-throughput screening (HTS) and automation are emerging as critical tools to accelerate the development of novel bioconjugates. njbio.com These platforms allow for the rapid screening of numerous parameters—such as different antibodies, linker-payload combinations, stoichiometries, and buffer conditions—to identify the most promising candidates and optimal reaction conditions. njbio.com

An automated HTS workflow using this compound would involve robotic liquid handlers to set up a large number of parallel reactions in microtiter plates. Following incubation, automated purification and analysis, typically using mass spectrometry, would provide data on conjugation efficiency, drug-to-antibody ratio (DAR), and product homogeneity. njbio.com

Furthermore, continuous-flow manufacturing is a promising automation strategy to overcome the scalability and heterogeneity issues associated with traditional batch-mode reactions. chemrxiv.orgresearchgate.net A continuous-flow microreactor could enable ultra-rapid and highly controlled conjugation reactions, leading to the gram-scale production of homogeneous PEGylated bioconjugates with minimal aggregation. researchgate.netchemrxiv.org This technology has the potential to be applied to a wide variety of protein modifications using activated ester reagents like TFP esters. chemrxiv.org

Expanding the Scope of Conjugation Partners and Complex Architectures

The versatility of the this compound's dual reactive ends allows for its use in constructing a wide array of complex molecular architectures far beyond simple protein-small molecule pairs.

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, leveraging the antibody's specificity to deliver the payload directly to cancer cells. researchgate.net The hydrophilic PEG spacer can help mitigate the aggregation often caused by hydrophobic drug payloads. researchgate.net

PROTACs (PROteolysis TArgeting Chimeras): These molecules consist of two ligands connected by a linker. One ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. PEG-based linkers like Mal-amido-PEG2-TFP ester are used in PROTAC synthesis. medchemexpress.com

Branched and Multi-arm Architectures: The core PEG structure can be modified to be branched or dendritic, allowing for the attachment of multiple molecules. axispharm.comnih.gov This can be used to create conjugates with enhanced targeting, increased payload capacity, or multiple functionalities.

Oligonucleotide Conjugates: Attaching highly branched PEG structures to therapeutic oligonucleotides can improve their biopharmaceutical properties, protecting them from nuclease degradation and improving their circulation time. nih.gov

Surface Functionalization: The linker can be used to immobilize proteins, peptides, or other biomolecules onto the surfaces of nanoparticles, biosensors, or other materials for diagnostic and drug delivery applications. precisepeg.com

This expansion into more complex designs is pushing the boundaries of what can be achieved in targeted therapeutics and diagnostics.

Regulatory and Translational Considerations for this compound-Based Bioconjugates

Translating a promising bioconjugate from the research lab to clinical use involves navigating significant regulatory and manufacturing challenges.

A primary concern for regulatory bodies like the U.S. Food and Drug Administration (FDA) is the heterogeneity of the final product. enovatia.com Even with a monodisperse linker like this compound, conjugation reactions can result in a mixture of products with varying numbers of linkers attached at different sites. researchgate.net This heterogeneity can impact the conjugate's efficacy, pharmacokinetics, and safety profile. enovatia.com Therefore, rigorous analytical characterization is required to ensure product consistency and quality. enovatia.comoxfordglobal.com The unambiguous determination of PEG attachment sites is a key regulatory requirement. nih.gov

Immunogenicity is another critical consideration. While PEGylation generally reduces the immunogenicity of therapeutic proteins, the immune system can, in some cases, generate anti-PEG antibodies. creativepegworks.commolecularcloud.org These antibodies can lead to a loss of efficacy and potential adverse safety events. creativepegworks.com Regulatory guidelines require a thorough assessment of the immunogenic potential of any new PEGylated therapeutic. creativepegworks.com

Finally, scalability and manufacturing present a major translational hurdle. The processes used to synthesize and purify bioconjugates must be scalable to produce sufficient quantities for clinical trials and commercial supply under Good Manufacturing Practice (GMP) conditions. chemrxiv.org Ensuring lot-to-lot consistency and stability of the final product is paramount for gaining regulatory approval. enovatia.com Any chemically modified therapeutic is typically treated as a new drug, requiring a comprehensive and costly regulatory review process. nih.gov

Q & A

Q. How can Mal-amido-PEG12-TFP ester be effectively conjugated with thiol-containing biomolecules in aqueous buffers?

- Methodological Answer: Optimize conjugation efficiency by adjusting pH (7.0–8.5) and reaction time (2–6 hours). Use UV-Vis spectroscopy to track maleimide-thiol bond formation via absorbance at 280 nm. Ensure a 1.5:1 molar ratio of maleimide to thiol groups to minimize unreacted residues. Post-reaction purification via size-exclusion chromatography is recommended to isolate the conjugate .

Q. What analytical techniques are most reliable for characterizing the purity of this compound?

- Methodological Answer: Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purity assessment. Confirm molecular weight via MALDI-TOF mass spectrometry. For structural validation, use -NMR in DMSO-d6 to identify PEG backbone protons (δ 3.5–3.7 ppm) and maleimide peaks (δ 6.7–6.8 ppm) .

Q. How does buffer composition influence the stability of this compound during storage?

- Methodological Answer: Lyophilize the compound in aliquots and store at -20°C under inert gas (e.g., argon). Avoid aqueous buffers with primary amines (e.g., Tris) to prevent premature hydrolysis. For reconstitution, use degassed PBS (pH 6.5) with 1 mM EDTA to minimize oxidation .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in crosslinking efficiency reported for this compound in protein-polymer conjugates?

- Methodological Answer: Conduct a systematic study comparing reaction conditions (e.g., temperature, pH, and steric hindrance). Use Förster resonance energy transfer (FRET) to monitor real-time conjugation kinetics. Validate results with orthogonal techniques like SDS-PAGE and dynamic light scattering (DLS) to confirm conjugate size and homogeneity. Cross-reference findings with primary and replicated analyses to identify outliers .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies mitigate maleimide ring-opening side reactions during prolonged conjugation with cysteine-rich proteins?

- Methodological Answer: Introduce a stabilizing agent like 2-mercaptoethanol (1 mM) to reduce disulfide scrambling. Alternatively, use maleimide derivatives with enhanced hydrolytic stability (e.g., bromomaleimide). Monitor reaction progress via LC-MS to detect hydrolyzed byproducts and adjust stoichiometry dynamically .

Q. How to address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodological Answer: Implement quality-by-design (QbD) principles, including rigorous control of PEG chain length (via GPC) and TFP ester activation efficiency (via -NMR). Use Design of Experiments (DoE) to optimize reaction parameters (e.g., coupling time, temperature) and minimize variability. Validate batches using standardized in vitro assays (e.g., cell viability and binding affinity) .

彻底根治网卡网慢!极限优化你的网速!11:28

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response data in this compound-mediated drug delivery studies?

- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA with Tukey’s post-hoc test to compare multiple groups. For reproducibility, perform power analysis to determine sample size and include internal controls (e.g., unmodified PEG controls) .

Q. How to validate the specificity of this compound conjugation in complex biological matrices?

- Methodological Answer: Employ competitive binding assays using excess free thiols (e.g., glutathione) to confirm maleimide-thiol specificity. Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding kinetics. Cross-validate with knock-out models (e.g., cysteine-deficient mutants) .

Resource Guidance

Q. Where can researchers access authoritative datasets or protocols for working with this compound?

- Methodological Answer: Consult peer-reviewed journals like Bioconjugate Chemistry or ACS Applied Materials & Interfaces for standardized protocols. Utilize platforms like ResearchGate to connect with authors of cited studies for raw data or troubleshooting advice .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. How to identify collaborators or research groups specializing in PEG-based conjugation chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.